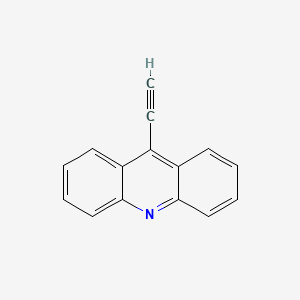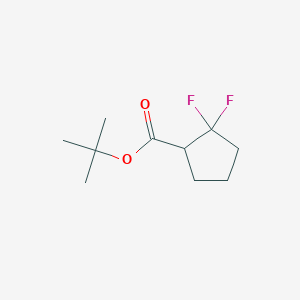
tert-Butyl 2,2-difluorocyclopentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2,2-difluorocyclopentane-1-carboxylate: is an organic compound that belongs to the class of cyclopentane carboxylates It is characterized by the presence of a tert-butyl ester group and two fluorine atoms attached to the cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2,2-difluorocyclopentane-1-carboxylate typically involves the fluorination of cyclopentane derivatives followed by esterification. One common method includes the reaction of cyclopentanone with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting 2,2-difluorocyclopentanone is then subjected to esterification with tert-butyl alcohol in the presence of an acid catalyst to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 2,2-difluorocyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of difluorocyclopentanone or difluorocyclopentane carboxylic acid.
Reduction: Formation of difluorocyclopentanol or other reduced derivatives.
Substitution: Formation of substituted cyclopentane derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 2,2-difluorocyclopentane-1-carboxylate is used as a building block in organic synthesis
Biology: In biological research, this compound is used to study the effects of fluorine substitution on biological activity. Fluorinated compounds often exhibit altered metabolic pathways and improved pharmacokinetic properties.
Medicine: The compound is investigated for its potential use in drug development. Fluorine atoms can enhance the binding affinity and selectivity of pharmaceutical agents, making this compound a valuable intermediate in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of agrochemicals and polymers.
Mécanisme D'action
The mechanism of action of tert-Butyl 2,2-difluorocyclopentane-1-carboxylate involves its interaction with molecular targets through its fluorine atoms and ester group. The fluorine atoms can form strong hydrogen bonds and dipole interactions with biological molecules, enhancing the compound’s binding affinity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with enzymes and receptors in biological systems.
Comparaison Avec Des Composés Similaires
- tert-Butyl 2,2-difluorocyclohexane-1-carboxylate
- tert-Butyl 2,2-difluorocyclopropane-1-carboxylate
- tert-Butyl 2,2-difluorocyclobutane-1-carboxylate
Comparison: tert-Butyl 2,2-difluorocyclopentane-1-carboxylate is unique due to its five-membered ring structure, which provides a balance between ring strain and stability. Compared to its cyclohexane and cyclopropane analogs, it exhibits different reactivity and physical properties. The cyclopentane ring offers moderate ring strain, making it more reactive than cyclohexane but more stable than cyclopropane. This unique balance makes it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C10H16F2O2 |
|---|---|
Poids moléculaire |
206.23 g/mol |
Nom IUPAC |
tert-butyl 2,2-difluorocyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H16F2O2/c1-9(2,3)14-8(13)7-5-4-6-10(7,11)12/h7H,4-6H2,1-3H3 |
Clé InChI |
QLCHDDYVUCCGDV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1CCCC1(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




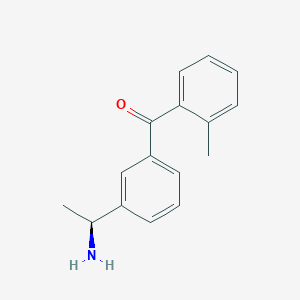


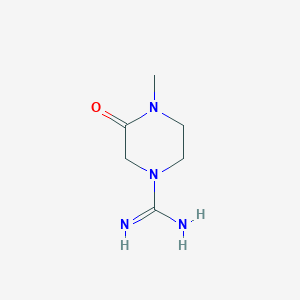

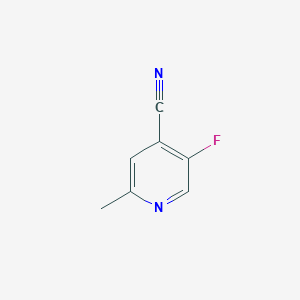
![5,6-Dihydrobenzo[h]cinnoline](/img/structure/B12964311.png)
![2-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12964320.png)

![Sodium [1,1'-biphenyl]-3,3',4,4'-tetracarboxylate](/img/structure/B12964329.png)
